[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate
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Overview
Description
Allapininum, known scientifically as lappaconitine hydrobromide, is a notable antiarrhythmic medication. It is predominantly recognized under its trade name, Allapinin. This compound is primarily used to treat cardiac arrhythmias, including atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia . Allapininum belongs to Class I antiarrhythmic drugs, which are known to block sodium channels within the heart, thereby stabilizing cardiac cells and preventing abnormal electrical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allapininum involves the extraction of lappaconitine from the roots of Aconitum species. The extracted lappaconitine is then subjected to hydrobromic acid treatment to form lappaconitine hydrobromide . The reaction conditions typically involve controlled temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of Allapininum follows a similar extraction and synthesis process but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Allapininum undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in Allapininum, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under controlled conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include various lappaconitine derivatives, each with unique pharmacological profiles .
Scientific Research Applications
Allapininum has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action for Allapininum involves the blockade of sodium channels in cardiac cells. By inhibiting these channels, Allapininum reduces the influx of sodium ions during the depolarization phase of the cardiac action potential . This effect prolongs the refractory period and slows down the conduction of electrical impulses through the atria, atrioventricular node, and ventricles . Additionally, Allapininum exhibits mild local anesthetic properties and has a stabilizing effect on the cell membrane, further contributing to its antiarrhythmic capabilities .
Comparison with Similar Compounds
Procainamide: Similar in its sodium channel blocking effects but differs in its metabolism and side effect profile.
Lidocaine: Used primarily for acute arrhythmias, it has a shorter duration of action compared to Allapininum.
Uniqueness of Allapininum: Allapininum is unique due to its specific molecular structure, which allows it to effectively stabilize cardiac cells and prevent abnormal electrical activity with fewer side effects compared to some other antiarrhythmic drugs . Its mild local anesthetic properties also add to its therapeutic versatility .
Properties
Molecular Formula |
C32H44N2O8 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22?,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1 |
InChI Key |
NWBWCXBPKTTZNQ-NJWGBOGUSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Synonyms |
lappaconitine lappacontine |
Origin of Product |
United States |
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